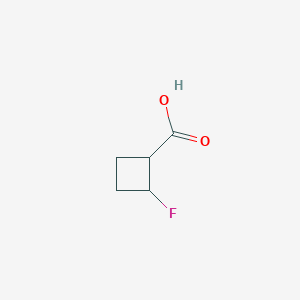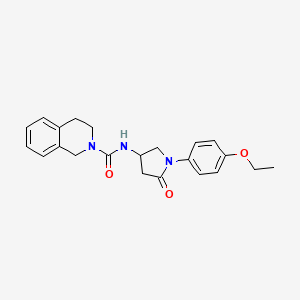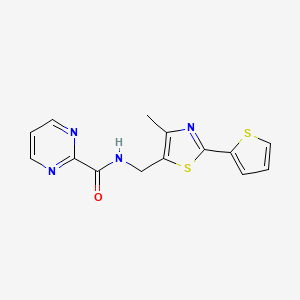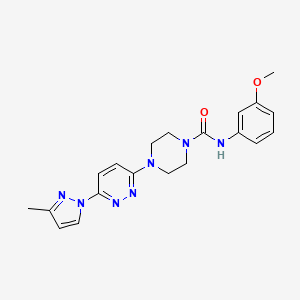
2-Fluorocyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorocyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 1785331-71-6 . It has a molecular weight of 118.11 . The compound is a liquid at room temperature and is stored in a refrigerator .
Synthesis Analysis
An efficient synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid in single enantiomer form was established and protected homo-oligomers (2-, 4-, and 6-mers) of this cyclic cis-β-amino acid were prepared .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H7FO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8) . Conformational analysis of these oligomers using IR, NMR and CD techniques in solution, supported by molecular modelling studies, suggested a strong conformational preference for a well-defined strand-like structure .Chemical Reactions Analysis
The compound has been used in the synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid and its homo-oligomers . More detailed information about its chemical reactions is not available in the current search results.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 118.11 . More detailed physical and chemical properties are not available in the current search results.Wissenschaftliche Forschungsanwendungen
Tumor Imaging and Diagnosis
2-Fluorocyclobutane-1-carboxylic acid, particularly in the form of [F‐18]‐1‐amino‐3‐fluorocyclobutane‐1‐carboxylic acid (FACBC), has been synthesized for use in positron emission tomography (PET) as a tumor-avid amino acid. Its application includes tumor delineation, especially in brain tumors and prostate carcinoma. For instance, studies have shown that [18F]FACBC PET/CT exhibits significant potential in diagnosing recurrent prostate carcinoma with high sensitivity and specificity. Additionally, it has been noted for its non-invasive, metabolic imaging capabilities in tumor diagnosis (Shoup & Goodman, 1999) (Ren et al., 2016).
Conformational Studies
The compound has been used in conformational studies of β-peptide oligomers. For example, research on cis-2-amino-1-fluorocyclobutane-1-carboxylic acid demonstrated a strong conformational preference for a well-defined strand-like structure in these oligomers. This insight contributes to our understanding of the secondary structures and backbone topology of such compounds (Hassoun et al., 2015).
Radiopharmaceutical Development
FACBC's synthesis has been crucial in the development of radiopharmaceuticals for nuclear medicine imaging. It’s been shown that [18F]FACBC, with high specific activity, is a promising tracer for tumor imaging. Its application extends to imaging of brain tumors, as well as the possibility of imaging other cancer types, given its uptake characteristics in different tumor cell lines (Shoup et al., 1999).
Detection of Various Cancer Types
Apart from prostate and brain tumors, studies have indicated the potential of fluciclovine (a derivative of FACBC) in detecting multiple types of cancer, including oropharyngeal squamous cell carcinoma (OPSCC) and lung tumors. This highlights its broad applicability in oncology (Jethanandani et al., 2019) (Amzat et al., 2013).
Radiation Dosimetry and Safety Studies
The evaluation of whole-body radiation burden of anti-18F-FACBC in humans has been conducted, confirming its good imaging potential and acceptable dosimetry. This is crucial for ensuring the safety and efficacy of FACBC in clinical settings (Nye et al., 2007).
Guiding Cancer Therapy
FACBC has been explored for its potential in guiding cancer therapy, particularly in prostate cancer. For instance, it has been used in studies to assess renal masses, suggesting its utility in differentiating between types of renal carcinomas (Schuster et al., 2009). Additionally, its application in determining the response to neoadjuvant therapy in invasive ductal and lobular breast cancers has been investigated, showing strong correlation between changes in 18F-fluciclovine avidity and tumor response on pathology (Ulaner et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 2-Fluorocyclobutane-1-carboxylic acid is the amino acid transporters that are upregulated in many cancer cells, including prostate cancer . These transporters, such as ASCT2 and LAT1, mediate the uptake of essential amino acids, which is a crucial mechanism for cell growth .
Mode of Action
This compound is recognized and taken up by these amino acid transporters . It is preferentially taken up by prostate cancer cells compared to surrounding normal tissues .
Biochemical Pathways
The uptake of this compound by the tumor is related to the functional activity of two amino acid transporters, specifically the sodium-dependent system ASC, with a lesser contribution by the sodium-independent system L .
Result of Action
The result of the action of this compound is the preferential uptake by prostate cancer cells . This allows for the imaging of tumors, especially in the prostate, using positron emission tomography (PET) imaging .
Action Environment
The action environment of this compound is primarily within the body, specifically in the prostate cancer cells where the amino acid transporters are upregulated
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluorocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQXOYIXLKILCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1785331-71-6 |
Source


|
| Record name | 2-fluorocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B2708148.png)
![N-(3-chlorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2708151.png)
![3-(2,4-Dichlorobenzoyl)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2708152.png)

![3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2708154.png)
![4-Methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide](/img/structure/B2708156.png)
![3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2708160.png)

![5-Methoxy-4-(4-methoxyphenyl)sulfanyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2708163.png)
![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)
![5-ethyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2708166.png)

